N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide
Description
N-(4-((1-Ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide is a quinoline-based acetamide derivative characterized by a 1,2-dihydroquinolin-2-one core substituted with an ethyl group at position 1, a nitro group at position 3, and an acetamide-linked phenyl group at position 2.
Properties
IUPAC Name |
N-[4-[(1-ethyl-3-nitro-2-oxoquinolin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-3-22-16-7-5-4-6-15(16)17(18(19(22)25)23(26)27)21-14-10-8-13(9-11-14)20-12(2)24/h4-11,21H,3H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBRQZPYLBENHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[4-[(1-ethyl-3-nitro-2-oxoquinolin-4-yl)amino]phenyl]acetamide are currently unknown. This compound is a complex molecule with multiple functional groups, including a nitro group and a quinolinone structure
Mode of Action
The nitro group in the molecule is a hybrid of two equivalent resonance structures, carrying a full positive charge on nitrogen and a half-negative charge on each oxygen. This polar character could potentially influence its interaction with biological targets.
Biochemical Pathways
Compounds with similar structures, such as those containing imidazole or indole moieties, have been reported to show a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biological Activity
N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a quinoline moiety, which is known for its diverse biological properties. The molecular formula is , and it has a molecular weight of 306.4 g/mol. The structural components contribute to its interactions with biological targets.
The biological activity of N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors for enzymes involved in cancer progression and inflammation.
- Antimicrobial Properties : The compound may exhibit activity against various pathogens, potentially making it useful in treating infectious diseases.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antitumor Activity | Potential to inhibit tumor cell proliferation and induce apoptosis in cancer cells. |
| Antimicrobial Activity | Activity against bacteria and fungi, making it a candidate for antibiotic development. |
| Anti-inflammatory Effects | Modulation of inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines. |
Case Studies and Research Findings
-
Antitumor Properties :
- A study demonstrated that derivatives similar to N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through caspase activation and mitochondrial dysfunction.
- Antimicrobial Effects :
- Anti-inflammatory Activity :
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s quinoline-acetamide scaffold is shared with several derivatives, but substituent variations critically influence biological activity and physicochemical properties. Key analogs include:
Table 1: Structural and Functional Comparison of Analogs
Pharmacological and Functional Insights
- Analgesic Activity : Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) exhibits analgesic efficacy comparable to paracetamol, attributed to its sulfonamide-piperazine substituent, which may enhance receptor binding . The target compound’s nitro group could modulate similar pathways but requires empirical validation.
- Anti-Inflammatory Potential: N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazolyl)acetamide’s crystal structure reveals hydrogen bonding (N–H⋯O, O–H⋯O) and π-stacking interactions, which may stabilize its conformation in biological environments . The target compound’s nitro and ethyl groups might similarly influence solubility or target engagement.
- In contrast, N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide’s application in lithography underscores how minor structural changes (e.g., hydroxyl vs. nitro groups) redirect utility from biomedical to industrial domains .
Crystallographic and Computational Methods
Structural analyses of these compounds frequently employ SHELX software (e.g., SHELXL97 for refinement), as seen in the crystal study of N-(4-Hydroxyphenyl)-2-(benzothiazolyl)acetamide . These methods highlight the importance of precise stereochemical data in rational drug design, a consideration applicable to the target compound’s development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
